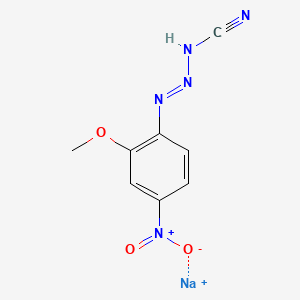

3-(2-Methoxy-4-nitrophenyl)-1-triazene-1-carbonitrile, sodium salt

Description

3-(2-Methoxy-4-nitrophenyl)-1-triazene-1-carbonitrile, sodium salt (molecular weight: 454.3 g/mol) is a nitroaromatic compound featuring a triazene (–N=N–N–) backbone linked to a methoxy-substituted nitrophenyl group and a carbonitrile (–C≡N) moiety. Its sodium salt form enhances aqueous solubility, making it suitable for applications requiring dissolution in polar solvents.

Properties

CAS No. |

58812-96-7 |

|---|---|

Molecular Formula |

C8H7N5NaO3+ |

Molecular Weight |

244.16 g/mol |

IUPAC Name |

sodium;[(2-methoxy-4-nitrophenyl)diazenyl]cyanamide |

InChI |

InChI=1S/C8H7N5O3.Na/c1-16-8-4-6(13(14)15)2-3-7(8)11-12-10-5-9;/h2-4H,1H3,(H,10,11);/q;+1 |

InChI Key |

RWEDMBZCCHZKOF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])N=NNC#N.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-4-nitrophenyl)-1-triazene-1-carbonitrile, sodium salt typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes nitration, methoxylation, and triazene formation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-4-nitrophenyl)-1-triazene-1-carbonitrile, sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce different functional groups into the compound.

Scientific Research Applications

Biological Assays

One of the primary applications of this compound is in biological assays, particularly those assessing cell viability and proliferation. The compound acts as a substrate for tetrazolium reduction assays, which are widely used to evaluate cellular metabolic activity.

Case Study Example :

A study demonstrated that sodium salt of 3-(2-Methoxy-4-nitrophenyl)-1-triazene-1-carbonitrile can be utilized in assays similar to the WST-8 assay, which measures NADH levels and cell proliferation with lower cytotoxicity compared to traditional methods . This makes it a potential candidate for more sensitive and less harmful testing environments.

Dye Production

The compound has also been explored for its potential in producing water-soluble formazan dyes, which are significant in various staining techniques used in microscopy and histology. The presence of nitrophenyl groups enhances its solubility and reactivity, making it suitable for dye applications.

Data Table: Comparison of Dyes

| Compound Name | Solubility | Application | Toxicity Level |

|---|---|---|---|

| 3-(2-Methoxy-4-nitrophenyl)-1-triazene-1-carbonitrile | High | Cell Viability Assays | Low |

| XTT (2,3-bis(2-methoxy-4-nitro)phenyl)-5-(phenylamino)carbonyl | Moderate | Metabolic Activity Assays | Moderate |

Pharmaceutical Intermediates

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways.

Research Insight :

Recent studies have indicated that derivatives of this compound exhibit promising activity against certain cancer cell lines, suggesting its utility in drug discovery programs aimed at developing novel anticancer therapies .

Safety and Environmental Impact

According to evaluations by regulatory bodies, the sodium salt of this compound is not likely to present an unreasonable risk to health or the environment under specified conditions of use . This assessment is critical for its application in research settings where safety is paramount.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-4-nitrophenyl)-1-triazene-1-carbonitrile, sodium salt involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

Triazene Derivatives

- Benzoic acid, 2-[3-(2-methoxy-4-nitrophenyl)-1-methyl-2-triazen-1-yl]-5-sulfo-, sodium salt (1:2)

- Similarities : Shares the 2-methoxy-4-nitrophenyl-triazene core. The sodium salt improves solubility.

- Differences : Replaces the carbonitrile group with a sulfonate (–SO₃⁻) and benzoic acid moiety. This alters electronic properties: sulfonate is strongly hydrophilic, whereas carbonitrile is electron-withdrawing. Applications may diverge, with sulfonates often used in dyes or detergents .

- Molecular Weight : 454.017 g/mol vs. 454.3 g/mol for the target compound .

Tetrazolium Salts (WST-8)

- 2-(2-Methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium Sodium Salt

- Similarities : Sodium salt form and nitroaromatic structure enhance water solubility. Used in cell proliferation assays (e.g., CCK-8 kits) .

- Differences : Tetrazolium ring instead of triazene. Upon reduction, WST-8 forms formazan, enabling colorimetric detection. The target compound’s triazene group may confer distinct redox or binding properties .

- Molecular Weight : 574.43 g/mol, significantly higher than the target compound .

Sulfonylurea Herbicides

- Flucarbazone Sodium Salt Similarities: Sodium salt formulation improves solubility. Contains a triazole carboxamide group. Differences: Triazole (five-membered ring with two nitrogens) vs. triazene (linear N–N=N–).

Physicochemical Properties

Mechanistic and Application Differences

- Triazene vs. Tetrazolium :

- Carbonitrile vs. Sulfonates, by contrast, enhance hydrophilicity and are common in detergents .

- Sodium Salt Utility :

Research Findings and Gaps

- Stability : Triazene compounds are prone to hydrolysis under acidic conditions. The sodium salt form may mitigate this by stabilizing the anion .

- Synthetic Routes : Triazenes are typically synthesized via diazo coupling reactions. The carbonitrile group may be introduced via cyanation of intermediate aryl diazonium salts .

Biological Activity

3-(2-Methoxy-4-nitrophenyl)-1-triazene-1-carbonitrile, sodium salt (CAS Number: 58812-96-7) is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant data and case studies.

- Molecular Formula : C8H7N5O3Na

- Molecular Weight : 244.16 g/mol

- Canonical SMILES :

COC1=C(C=CC(=C1)[N+](=O)[O-])N=NNC#N.[Na+].

Antibacterial Activity

Research indicates that triazene derivatives exhibit significant antibacterial properties. For instance, studies on related compounds have shown minimum inhibitory concentration (MIC) values against various bacterial strains:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Triazene A | Staphylococcus aureus | ≤2 |

| Triazene B | Escherichia coli | ≤8 |

| Triazene C | Pseudomonas aeruginosa | ≤3.13 |

In a study focusing on 1,2,3-triazolium salts, compounds with similar structures demonstrated effective antibacterial activity with MIC values ranging from 0.4 to 8 µM against Gram-positive and Gram-negative bacteria .

Antifungal Activity

The antifungal potential of triazene compounds is also noteworthy. For example, certain derivatives have shown inhibitory effects against Candida albicans and Aspergillus fumigatus, with MIC values comparable to standard antifungal agents. The structure-activity relationship (SAR) analysis suggests that modifications in the triazene structure can enhance antifungal activity .

Anticancer Activity

The anticancer properties of sodium salt of 3-(2-Methoxy-4-nitrophenyl)-1-triazene-1-carbonitrile have been explored in various studies. Notably:

- Cell Lines Tested : The compound was tested against multiple cancer cell lines including H460 (lung cancer), MDA-MB-231 (breast cancer), and 4T1 (breast cancer).

The mechanism of action appears to involve the induction of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis in cancer cells. This is particularly relevant for compounds that target mitochondrial pathways, which are often more active in cancer cells than in normal cells .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of a series of triazene derivatives against Staphylococcus aureus. The results indicated that modifications to the nitrophenyl group significantly improved antibacterial activity, with some compounds achieving MIC values as low as 0.5 µg/mL compared to standard antibiotics like norfloxacin .

Case Study 2: Anticancer Mechanism

In another investigation, the compound's effect on lung cancer cells was assessed. The findings revealed that it effectively inhibited cell proliferation at concentrations below those toxic to normal cells, suggesting a favorable therapeutic index for potential clinical applications .

Q & A

Advanced Research Question

- Spectroscopy :

- Computational :

How does this sodium salt compare to analogous triazenes in photochemical or thermal decomposition studies?

Advanced Research Question

Comparative studies with derivatives (e.g., 3-(2-chlorophenyl)-1-triazene analogs) reveal:

- Thermal stability : Sodium salts generally exhibit higher thermal stability than free acids due to ionic character.

- Photodegradation : Nitro groups accelerate UV-induced decomposition; methoxy groups may mitigate this via resonance stabilization.

Monitor decomposition products via GC-MS or MALDI-TOF to identify fragmentation pathways .

What role does this compound play in metal-catalyzed C–N or C–C bond-forming reactions?

Advanced Research Question

The triazene group acts as a:

- Directing group : Facilitates regioselective C–H activation in palladium- or copper-catalyzed couplings.

- Coupling partner : Reacts with arylboronic acids in Suzuki-Miyaura reactions under mild conditions.

Mechanistic studies (e.g., isotopic labeling or kinetic isotope effects) can clarify its role in catalytic cycles .

What analytical challenges arise in quantifying this compound in complex matrices?

Basic Research Question

- Interference : Nitro and methoxy groups may overlap with matrix signals in UV-Vis or HPLC.

- Solutions :

- Use reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase.

- Derivatization with fluorescent tags (e.g., dansyl chloride) for enhanced detection limits .

How can researchers validate the absence of cytotoxic byproducts during biological studies?

Advanced Research Question

- Cell viability assays : Use WST-8 or CCK-8 kits to confirm biocompatibility (note: WST-8 is structurally distinct but methodologically relevant) .

- HPLC-MS : Screen for residual azides or nitrophenyl byproducts, which may exhibit toxicity.

- Negative controls : Compare results with triazene-free systems to isolate compound-specific effects .

What are the emerging applications of this sodium salt in materials science or medicinal chemistry?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.